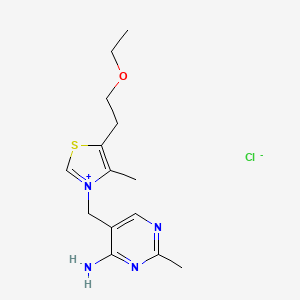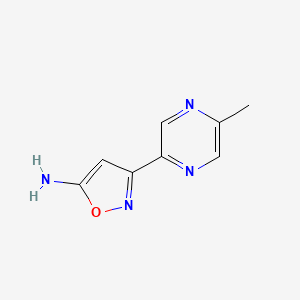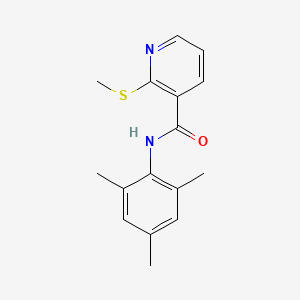![molecular formula C14H13F3N4S2 B13364336 3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazolothiadiazole ring system The ethyl group is linked to the sulfur atom, completing the structure
Vorbereitungsmethoden
The synthesis of ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Introduction of the trifluoromethylbenzyl group: This step involves the alkylation of the triazolothiadiazole intermediate with a trifluoromethylbenzyl halide in the presence of a base.
Attachment of the ethyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolothiadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring system.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers can use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The triazolothiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can be compared with other similar compounds, such as:
Triazolothiadiazoles without the trifluoromethyl group: These compounds may have different biological activities and physicochemical properties due to the absence of the trifluoromethyl group.
Compounds with different alkyl groups: Substituting the ethyl group with other alkyl groups can affect the compound’s reactivity and biological activity.
Analogous compounds with different heterocyclic systems: Comparing the triazolothiadiazole ring with other heterocyclic systems, such as triazolopyrimidines, can provide insights into the unique properties of the compound.
Eigenschaften
Molekularformel |
C14H13F3N4S2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-(ethylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13F3N4S2/c1-2-22-8-11-18-19-13-21(11)20-12(23-13)7-9-4-3-5-10(6-9)14(15,16)17/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
LYFFQCROZYZAPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)

![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)




![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)


![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
